5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a phenyl ring substituted with isopropyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, followed by the introduction of the furan ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-4-methoxy-2-methylphenylamine
- 5-isopropyl-4-methoxy-2-methylphenylboronic acid
- 5-isopropyl-4-methoxy-2-methylphenylacetic acid
Uniqueness
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid is unique due to its combination of a furan ring and a highly substituted phenyl ring This structure imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-9(2)12-7-13(10(3)6-15(12)20-5)16-8-14(17(18)19)11(4)21-16/h6-9H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFOZKXZPYHAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(O2)C)C(=O)O)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.